![molecular formula C21H22ClN3O4 B14938060 N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14938060.png)
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, an indole ring, and a carboxamide group. Its molecular formula is C20H21ClN2O4, and it has a molecular weight of approximately 388.85 g/mol.
Preparation Methods
The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves several steps:
Starting Materials: The synthesis begins with 3-chloropropionic acid and 4-methoxyaniline.
Reaction Conditions: Under appropriate conditions, 3-chloropropionic acid reacts with 4-methoxyaniline to form an intermediate compound.
Further Reactions: This intermediate undergoes further reactions, including cyclization and amide formation, to yield the final product.
Chemical Reactions Analysis
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The chloro group in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds:
3-Chloro-N-(4-methoxyphenyl)propanamide: This compound shares a similar chloro-methoxyphenyl group but lacks the indole ring and carboxamide group.
3-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but with different substituents on the phenyl rings.
N-(3-Chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide: This compound has additional methoxy groups on the benzene ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-25-17-6-5-15(28-2)10-13(17)11-18(25)21(27)23-9-8-20(26)24-14-4-7-19(29-3)16(22)12-14/h4-7,10-12H,8-9H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
FHXJILDNPNECFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


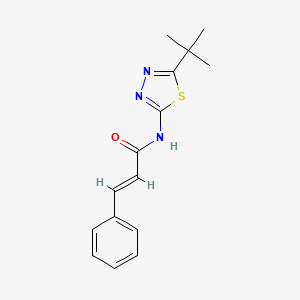
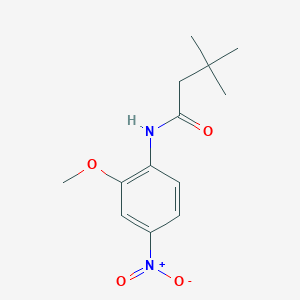
![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14937994.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)

![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
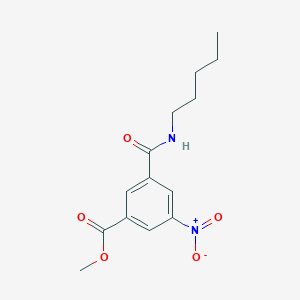
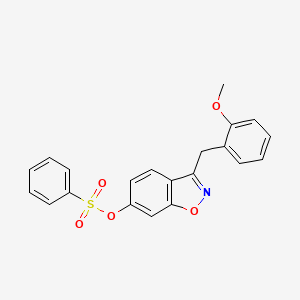

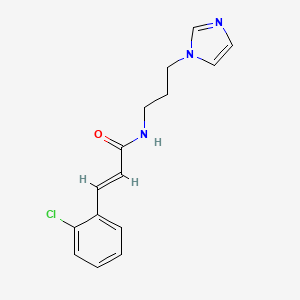
![N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14938069.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14938075.png)
![3-(4-Methoxyphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B14938080.png)
![1-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14938088.png)
